molecular formula C9H8F3N3 B2474324 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine CAS No. 1250199-46-2

1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine

Cat. No.: B2474324
CAS No.: 1250199-46-2
M. Wt: 215.179
InChI Key: JCWIOJCSBKIHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoroethyl group attached to the benzodiazole ring enhances the compound’s chemical stability and biological activity.

Future Directions

Benzimidazole and its derivatives have been the subject of extensive research due to their diverse biological and clinical applications . Future research may focus on synthesizing new benzimidazole derivatives and screening them for various biological activities.

Mechanism of Action

Target of Action

Benzimidazole compounds, which this compound is a derivative of, are known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives, including 1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine, are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that the compound may interact with its targets by forming a protective film on the metal surface, thereby reducing the rate of corrosion .

Biochemical Pathways

The inhibitive effect of benzimidazole derivatives on corrosion suggests that they may interfere with the electrochemical processes that lead to corrosion .

Pharmacokinetics

The compound’s benzimidazole structure suggests that it may have similar pharmacokinetic properties to other benzimidazole derivatives .

Result of Action

The primary result of the action of 1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine is likely to be a reduction in the rate of corrosion of the metals it is applied to . This is achieved through the formation of a protective film on the metal surface .

Action Environment

The efficacy and stability of 1-(2,2,2-Trifluoroethyl)benzimidazol-5-amine, like other benzimidazole derivatives, may be influenced by environmental factors such as the presence of corrosive media. Benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazole
  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzothiazole
  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzoxazole

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research fields .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)4-15-5-14-7-3-6(13)1-2-8(7)15/h1-3,5H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIOJCSBKIHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250199-46-2
Record name 1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.